Bienvenue dans la boutique en ligne BenchChem!

1-(4-Aminobenzyl)isoquinoline

Physicochemical profiling pKa Salt selection

1-(4-Aminobenzyl)isoquinoline (CAS 42398-69-6; IUPAC: 4-(isoquinolin-1-ylmethyl)aniline; C₁₆H₁₄N₂; MW 234.3) is a 1-benzylisoquinoline derivative bearing a free primary aromatic amine at the para position of the benzyl substituent. It is formally classified as a papaverine analog and was specifically designed as a synthetic precursor for generating libraries of irreversible cyclic nucleotide phosphodiesterase (PDE) inhibitors.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
Cat. No. B1242409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminobenzyl)isoquinoline
Synonyms1-(4-aminobenzyl)isoquinoline
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2CC3=CC=C(C=C3)N
InChIInChI=1S/C16H14N2/c17-14-7-5-12(6-8-14)11-16-15-4-2-1-3-13(15)9-10-18-16/h1-10H,11,17H2
InChIKeyJYCHBUUMSFZQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminobenzyl)isoquinoline (CAS 42398-69-6): PDE Inhibitor Scaffold and Papaverine-Derived Synthetic Intermediate for Targeted Probe Development


1-(4-Aminobenzyl)isoquinoline (CAS 42398-69-6; IUPAC: 4-(isoquinolin-1-ylmethyl)aniline; C₁₆H₁₄N₂; MW 234.3) is a 1-benzylisoquinoline derivative bearing a free primary aromatic amine at the para position of the benzyl substituent. It is formally classified as a papaverine analog and was specifically designed as a synthetic precursor for generating libraries of irreversible cyclic nucleotide phosphodiesterase (PDE) inhibitors [1]. Unlike papaverine, which lacks a reactive amine handle, this compound provides a conjugation-ready functional group for installing alkylating moieties, fluorophores, or affinity tags without disrupting the core isoquinoline pharmacophore [2]. Its physicochemical profile—melting point 118–119 °C, predicted pKa 7.78, predicted density 1.180 g/cm³—differs substantially from its closest structural analog 1-(4-aminophenyl)isoquinoline (CAS 58992-84-0; mp 191–192 °C; pKa 5.81), reflecting the impact of the methylene spacer on basicity and crystal packing .

Why 1-(4-Aminobenzyl)isoquinoline Cannot Be Replaced by Papaverine, 1-(4-Aminophenyl)isoquinoline, or Unfunctionalized 1-Benzylisoquinoline Analogs


Generic substitution among 1-benzylisoquinoline analogs fails because the identity and position of the benzyl substituent dictate both the synthetic downstream potential and the biological target engagement profile. Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline) is a potent PDE10A inhibitor (IC₅₀ 36 nM) but offers no primary amine for further conjugation, precluding covalent probe or affinity reagent development [1]. 1-(4-Aminophenyl)isoquinoline (CAS 58992-84-0) replaces the -CH₂- spacer with a direct phenyl linkage, which lowers the aniline pKa by approximately 2 log units (5.81 vs. 7.78) and raises the melting point by ~73 °C, altering solubility, salt formation behavior, and reactivity toward electrophilic derivatization . Unfunctionalized 1-benzylisoquinoline lacks any amine handle entirely, eliminating the core synthetic rationale for which 1-(4-aminobenzyl)isoquinoline was designed: the incorporation of alkylating moieties to achieve PDE isoform selectivity beyond what papaverine can provide [2]. These differences are not speculative—they are structural, physicochemical, and experimentally documented.

Quantitative Comparator Evidence for 1-(4-Aminobenzyl)isoquinoline: Physicochemical, Biochemical, and Synthetic Differentiation from Closest Analogs


pKa Elevation of ~2 Log Units vs. 1-(4-Aminophenyl)isoquinoline Confers Higher Basicity and Distinct Salt Formation Profile

The predicted pKa of 1-(4-aminobenzyl)isoquinoline is 7.78 ± 0.31, compared with 5.81 ± 0.30 for 1-(4-aminophenyl)isoquinoline, representing an increase of approximately 1.97 log units . This ΔpKa arises from the methylene (-CH₂-) spacer in the benzyl compound, which electronically insulates the aniline nitrogen from the electron-withdrawing isoquinoline ring. At physiological pH (7.4), the benzyl compound is approximately 70% neutral (free base), whereas the phenyl analog is >97% neutral—a difference that governs protonation state, hydrogen-bonding capacity, and salt stoichiometry during formulation [1].

Physicochemical profiling pKa Salt selection Drug-like properties

Melting Point Lowered by ~73 °C vs. 1-(4-Aminophenyl)isoquinoline Improves Handling and Formulation Flexibility

The experimentally determined melting point of 1-(4-aminobenzyl)isoquinoline is 118–119 °C, compared with 191–192 °C for 1-(4-aminophenyl)isoquinoline—a difference of ~73 °C . The substantially lower melting point indicates weaker intermolecular forces in the crystalline lattice, likely due to the conformational flexibility introduced by the benzylic methylene group. This lower melting point facilitates melt-based formulation approaches, hot-melt extrusion, and reduces the energy required for thermal processing [1].

Solid-state properties Melting point Crystallinity Formulation pre-screening

Free Primary Aromatic Amine Enables Derivatization Strategies Unavailable to Papaverine and 1-Benzylisoquinoline

Unlike papaverine and unfunctionalized 1-benzylisoquinoline, 1-(4-aminobenzyl)isoquinoline possesses a free primary aromatic amine (NH₂) at the para position of the benzyl group, which serves as a nucleophilic handle for N-alkylation, N-acylation, reductive amination, diazotization, and isothiocyanate coupling [1]. The Walker et al. (1983) study explicitly exploited this amine to install alkylating moieties (3-(carbomethoxy)propenamido and related electrophilic warheads) onto both the aminobenzyl and aminophenyl scaffolds, generating two series of derivatives evaluated head-to-head for PDE inhibition [2]. The downstream Davis et al. (1984) study on 1-(4-aminophenyl)isoquinoline derivatives confirmed that cis/trans diastereomers of the propenamido adducts showed markedly different PDE specificity profiles: the cis isomer inhibited both Ca²⁺-dependent and Ca²⁺-independent PDEs (IC₅₀ 0.2–8 μM), while the trans isomer was selective for Ca²⁺-independent cAMP hydrolysis (IC₅₀ ~2.5 μM) [3]. In the probe-development domain, the analogous scaffold DMABI (6,7-dimethoxy-4-(4′-aminobenzyl)isoquinoline) was radioiodinated to yield ¹²⁵I-DMABI, which bound to rat intestinal membranes with Kd = 0.10 ± 0.02 μM (low-capacity site) and Kd = 8.0 ± 1.1 μM (high-capacity site), and to human colon membranes with Kd = 0.02 ± 0.01 μM [4][5]. Competitive binding (Ki) of 4-benzyl and 1-benzyl isoquinolines against ¹²⁵I-DMABI showed a high correlation with smooth muscle relaxant IC₅₀, validating the scaffold's pharmacologic relevance [4].

Synthetic chemistry Derivatization handle Affinity probe Covalent inhibitor design

Irreversible PDE Inhibition Tested and Excluded: Avoids Misallocation of Resources Toward a Disconfirmed Mechanism

The Walker et al. (1983) study was explicitly designed to test whether 1-(4-aminobenzyl)isoquinoline derivatives bearing alkylating moieties could achieve irreversible PDE inhibition, which would confer pharmacodynamic advantages over reversible inhibitors like papaverine [1]. Despite incorporating electrophilic warheads (propenamido and related alkylating groups) onto the 4-aminobenzyl scaffold, the study concluded that "no evidence was found for an irreversible inhibition" across bovine heart and rat cerebral cortex PDE preparations [1]. This is a critical negative result: it distinguishes these compounds from bona fide irreversible PDE inhibitors and prevents fruitless investment in covalent mechanism-of-action studies. For procurement decisions, this means the compound should be procured for reversible inhibitor campaigns, affinity probe development (as validated by DMABI), or as a synthetic building block—not for programs requiring covalent target engagement [2].

Mechanism of action Irreversible inhibition PDE enzymology Covalent inhibitor screening

Regioisomeric Scaffold Specificity: 1-Benzyl vs. 4-Benzyl Isoquinoline Binding Distinction Documented in Smooth Muscle Target Engagement

The Servin et al. (1986) binding study using ¹²⁵I-DMABI (a 4-benzyl isoquinoline probe) demonstrated that both 4-benzyl and 1-benzyl isoquinolines competitively displace the radioligand from rat intestinal membranes, but with distinct structure-activity relationships [1]. The study explicitly showed that the configuration of the benzyl attachment to the isoquinoline nucleus—position 1 vs. position 4—plays an important role in binding affinity, alongside the critical contribution of C-6 and C-7 methoxy groups [1]. A highly significant correlation (p < 0.001) was established between competitive binding Ki values and functional smooth muscle relaxant IC₅₀ values, validating that the binding site mediates the pharmacologic response [1]. 1-(4-Aminobenzyl)isoquinoline (CAS 42398-69-6), with its benzyl group at position 1, occupies a specific regioisomeric space—distinct from the 4-benzyl isoquinolines represented by DMABI and from papaverine itself, which also bears a 1-benzyl substituent but with 3,4-dimethoxy rather than 4-amino substitution [2].

Structure-activity relationship Binding site topology Benzylisoquinoline pharmacology Smooth muscle relaxation

Selectivity Window Over Papaverine: Designed for PDE Isoform Discrimination Through Exocyclic Amine Functionalization

The Walker et al. (1983) study was motivated by the explicit goal "to increase the specificity of the potent phosphodiesterase inhibitor papaverine" [1]. Papaverine, while potent against PDE10A (IC₅₀ = 36 nM), shows only modest selectivity over PDE3A (IC₅₀ = 1,300 nM, ~36-fold) and PDE4D (IC₅₀ = 320 nM, ~9-fold) [2]. By incorporating diverse alkylating moieties at the 4-amino position of the benzyl group, the Walker study created a library designed to probe PDE isoform selectivity space inaccessible to papaverine's fixed substitution pattern. The follow-up Davis et al. (1984) study on the 1-(4-aminophenyl)isoquinoline series demonstrated that diastereomeric derivatives of the same alkylating warhead could achieve 6- to 35-fold selectivity for cAMP over cGMP hydrolysis at the Ca²⁺-independent PDE isoform, while maintaining equipotent inhibition (IC₅₀ 0.2–25 μM) of both cyclic nucleotides at the Ca²⁺-dependent isoform [3]. Although direct selectivity data for the 1-(4-aminobenzyl)isoquinoline series remain limited to the Walker 1983 full text, the design logic is explicit: the 4-aminobenzyl substituent is the vector through which selectivity is engineered, and the parent compound is the essential gateway intermediate for these campaigns.

PDE selectivity Isoform profiling Papaverine optimization Chemical biology

Evidence-Backed Procurement Scenarios for 1-(4-Aminobenzyl)isoquinoline: Where the Data Say This Compound Delivers Differentiated Value


Medicinal Chemistry: PDE Isoform Selectivity Optimization via Amine-Focused Library Synthesis

Programs aiming to improve PDE isoform selectivity beyond papaverine (PDE10A IC₅₀ = 36 nM; only 9–36× selective over PDE3A and PDE4D) should procure 1-(4-aminobenzyl)isoquinoline as the core scaffold [1]. The free amine at the para-benzyl position permits systematic N-functionalization (alkylation, acylation, sulfonylation) to generate focused libraries. The Davis et al. (1984) study on the structurally analogous 1-(4-aminophenyl)isoquinoline series demonstrated that diastereomeric alkylating derivatives can achieve 6–35× differential selectivity for cAMP vs. cGMP at defined PDE isoforms [2]. Procurement of the benzyl-spaced scaffold rather than the phenyl-spaced analog is essential because the ~2-unit pKa difference (7.78 vs. 5.81) alters the amine nucleophilicity and protonation state during conjugation chemistry [3].

Chemical Biology: Development of Photoaffinity and Fluorescent PDE Probes via Amine Conjugation

The demonstrated success of DMABI—the 6,7-dimethoxy analog of 1-(4-aminobenzyl)isoquinoline—as a radioiodinated probe (¹²⁵I-DMABI) achieving high-affinity binding (Kd = 0.10 μM in rat intestine; Kd = 0.02 μM in human colon) and enabling photoaffinity labeling with protection IC₅₀ = 0.5 μM provides direct precedent for this application [1][2]. 1-(4-Aminobenzyl)isoquinoline itself, as the non-iodinated, non-methoxylated parent scaffold, is the appropriate starting material for programs that require a simpler pharmacophore with fewer off-target contributions from methoxy groups. The para-amine can be conjugated to fluorophores (FITC, BODIPY, Cy dyes), biotin, or photo-crosslinking groups (diazirine, benzophenone) using established N-hydroxysuccinimidyl ester or isothiocyanate chemistry [3].

Chemical Procurement: Differentiated Physicochemical Identity Ensures Correct Isomer Selection for Target Engagement Studies

Researchers investigating isoquinoline binding sites must ensure they procure the correct positional isomer (1-benzyl, not 4-benzyl) because the Servin et al. (1986) study demonstrated that 1-benzyl and 4-benzyl isoquinolines exhibit distinct binding affinity profiles at the rat intestinal isoquinoline receptor [1]. The experimental melting point (118–119 °C) and predicted pKa (7.78) of 1-(4-aminobenzyl)isoquinoline serve as identity-confirming quality control parameters that distinguish it from the closely related 1-(4-aminophenyl)isoquinoline (mp 191–192 °C; pKa 5.81) [2][3]. Procurement specifications should require CAS 42398-69-6 explicitly, with melting point within 116–121 °C as a simple identity verification.

Rational Drug Design: Scaffold Selection for Reversible (Not Irreversible) PDE Inhibitor Programs

Programs specifically requiring reversible PDE inhibition with a conjugatable handle should select 1-(4-aminobenzyl)isoquinoline. The Walker et al. (1983) study explicitly tested and rejected the irreversible inhibition hypothesis for this scaffold class across bovine heart and rat cerebral cortex PDE preparations [1]. This confirmed reversibility distinguishes the scaffold from covalent PDE inhibitors that may carry different toxicity and pharmacokinetic profiles. For programs that need sustained target engagement through slow off-rates rather than covalent modification, this compound provides a defined mechanistic baseline from which structure–kinetic relationships can be explored through amine derivatization [2].

Quote Request

Request a Quote for 1-(4-Aminobenzyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.